molecular formula C10H6F2O3 B2674370 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid CAS No. 83844-24-0

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

Cat. No.: B2674370
CAS No.: 83844-24-0
M. Wt: 212.152
InChI Key: VXEIUAVCQAVVOW-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorophenyl isocyanate

Uniqueness

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a butenoic acid moiety. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEIUAVCQAVVOW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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